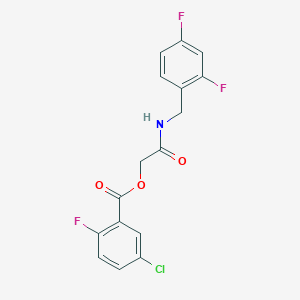![molecular formula C15H17N3OS B2425442 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-26-1](/img/structure/B2425442.png)
2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one is a chemical compound with diverse applications in scientific research1. It exhibits intriguing properties that can be utilized in various fields such as medicinal chemistry, organic synthesis, and material science1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one is not readily available from the search results. However, it is offered by several suppliers, indicating that it can be synthesized in a laboratory setting2.Molecular Structure Analysis
The molecular structure of 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one is not explicitly mentioned in the search results. However, given its name, it likely contains a pyrimido[5,4-b]indol-4-one core structure, with a butylsulfanyl group and a methyl group attached at the 2 and 3 positions, respectively.Chemical Reactions Analysis
The specific chemical reactions involving 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not detailed in the search results. However, given its structure, it may participate in reactions typical of pyrimidoindolones, sulfides, and methyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not provided in the search results. These properties would typically include characteristics like melting point, boiling point, solubility, and stability.Scientific Research Applications
Therapeutic Agent Development
One area of application involves the synthesis and evaluation of these compounds as potential therapeutic agents. For example, derivatives of 5H-pyrimido[5,4-b]indole have been explored for their antidiabetic activity. A study synthesized tryptoline-3-carboxylic acid derivatives, which were evaluated for antidiabetic activity in streptozotocin-induced diabetic rats, showing potent antidiabetic effects (Choudhary et al., 2011).
Organic Synthesis and Chemical Properties
In organic synthesis, these compounds are involved in various chemical reactions and processes. The synthesis of pyrido[1,2-a]indol-2-one derivatives through reactions of 2,3,3-trimethyl-3H-indole salts with acrylamide, leading to products that can be further modified, is an example of their application in creating complex molecular structures (Shachkus & Degutite, 1986).
Anticancer Research
Another significant application is in the field of anticancer research. The evaluation of 4-vinyl-1-arylsulfonylimidazolidinones, which can be structurally related to 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one, for their anticancer activity against various human carcinoma cell lines provides insights into the development of novel anticancer agents (Kwak et al., 2006).
Molecular Docking and Drug Design
Spectroscopic investigations and molecular docking studies of related compounds help in understanding their interaction with biological targets, aiding in drug design processes. For instance, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was subjected to FT-IR, FT-Raman spectroscopy, and molecular docking studies to evaluate its potential as a chemotherapeutic agent (Alzoman et al., 2015).
Safety And Hazards
The safety and hazards associated with 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not detailed in the search results. It’s always important to handle chemical compounds with care and follow appropriate safety protocols.
Future Directions
The future directions for research on 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not explicitly mentioned in the search results. However, given its potential applications in medicinal chemistry, organic synthesis, and material science, there are likely many avenues for further exploration1.
properties
IUPAC Name |
2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-4-9-20-15-17-12-10-7-5-6-8-11(10)16-13(12)14(19)18(15)2/h5-8,16H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLYIDUNLDYLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2425362.png)
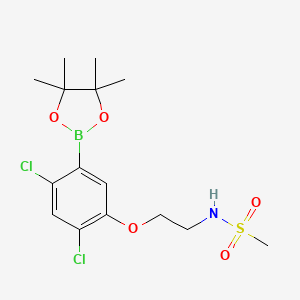
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2425364.png)
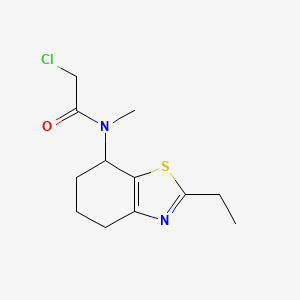
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2425366.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)
![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)
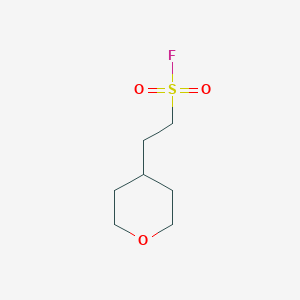
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2425372.png)
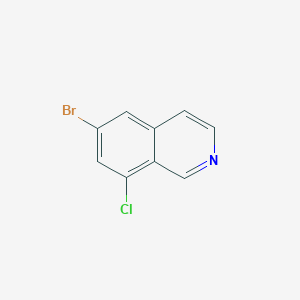
![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)
![N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2425378.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)
